3,5-Difluoro-4-methylbenzaldehyde
Overview
Description
3,5-Difluoro-4-methylbenzaldehyde is a chemical compound with the molecular formula C8H6F2O. It has a molecular weight of 156.13 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6F2O/c1-5-7(9)2-6(4-11)3-8(5)10/h2-4H,1H3 . This indicates that the compound has a benzene ring with two fluorine atoms and one methyl group attached to it, along with an aldehyde group.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, benzaldehydes are generally known to undergo a variety of reactions. These include nucleophilic addition reactions, oxidation reactions, and reactions at the benzylic position .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 156.13 .Scientific Research Applications
Synthesis and Anticancer Activity 3,5-Difluoro-4-methylbenzaldehyde plays a crucial role in the synthesis of anticancer agents. It has been used in the Wittig synthesis of fluoro-substituted stilbenes, leading to the development of fluorinated analogues of combretastatin A-4. These analogues retain the potent cell growth inhibitory properties of their precursor, highlighting the compound's significance in cancer research and treatment development (Lawrence et al., 2003).
Catalytic Oxidation to Aromatic Aldehydes The compound has also been implicated in studies focusing on the catalytic oxidation of benzyl alcohols to aromatic aldehydes in water, showcasing a broad substrate scope and high yields. This research is pivotal for the eco-friendly synthesis of fine chemicals, including fragrances and pharmaceuticals, by providing a method that operates in water at room temperature, thereby reducing solvent use and environmental impact (Jiang-Ping Wu et al., 2016).
Facile Synthesis of Microporous Materials Another application involves the synthesis of microporous materials for carbon dioxide adsorption, where derivatives of this compound have been used. These materials demonstrate high CO2 uptake and selectivity over nitrogen and methane, which is critical for addressing climate change through carbon capture and storage technologies (Guiyang Li et al., 2016).
Spectroscopic and Computational Studies Research has also delved into the spectroscopic properties of difluorobenzaldehydes, including the 3,5-difluoro derivative. Such studies contribute to our understanding of molecular structures and dynamics, which are essential for the rational design of materials and molecules with specific properties. Insights from these studies can lead to innovations in various fields, including materials science and pharmaceuticals (T. Itoh et al., 2011).
Safety and Hazards
The compound is classified under the GHS07 hazard class. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Properties
IUPAC Name |
3,5-difluoro-4-methylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c1-5-7(9)2-6(4-11)3-8(5)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTPLXSUIQZOTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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